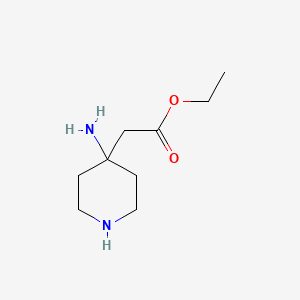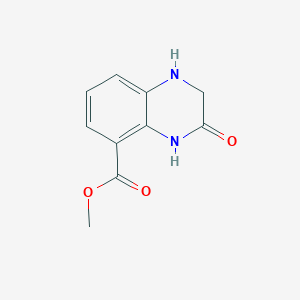![molecular formula C16H30O2Si B13627669 4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13627669.png)
4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde is a complex organic compound that features a bicyclic structure with a tert-butyldimethylsilyloxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[222]octane-1-carbaldehyde typically involves multiple steps One common approach is to start with a bicyclo[222]octane derivative and introduce the tert-butyldimethylsilyloxy group through a silylation reactionThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to handle the multiple steps efficiently and safely .
Chemical Reactions Analysis
Types of Reactions
4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. The tert-butyldimethylsilyloxy group can also influence the compound’s reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Similar in having a tert-butyldimethylsilyloxy group but differs in the aromatic structure.
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the tert-butyldimethylsilyloxy group but has a simpler aldehyde structure.
Uniqueness
4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde is unique due to its bicyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in studies of enzyme interactions .
Properties
Molecular Formula |
C16H30O2Si |
|---|---|
Molecular Weight |
282.49 g/mol |
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[2.2.2]octane-1-carbaldehyde |
InChI |
InChI=1S/C16H30O2Si/c1-14(2,3)19(4,5)18-13-16-9-6-15(12-17,7-10-16)8-11-16/h12H,6-11,13H2,1-5H3 |
InChI Key |
FJGJBYYMZZYDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC12CCC(CC1)(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


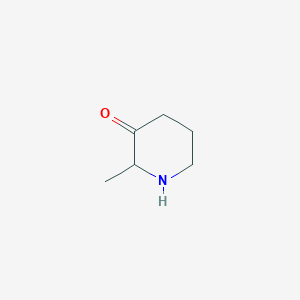

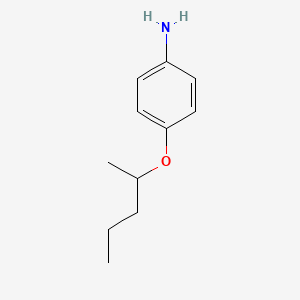
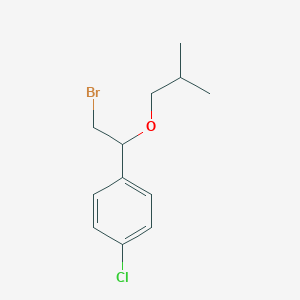
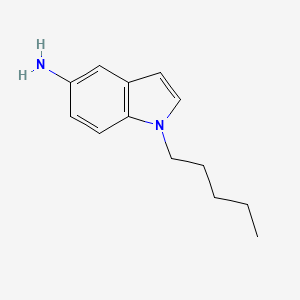
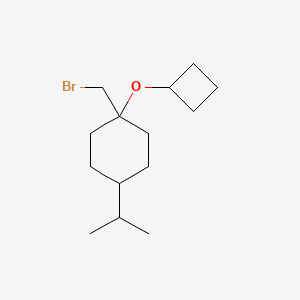
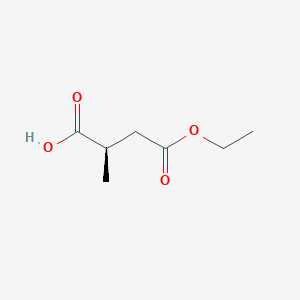
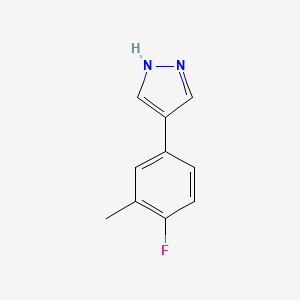
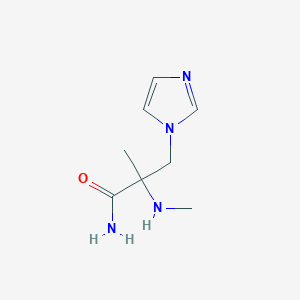
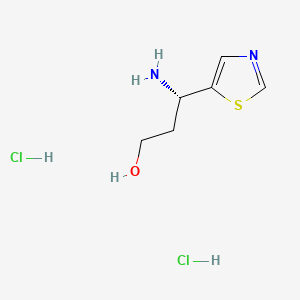
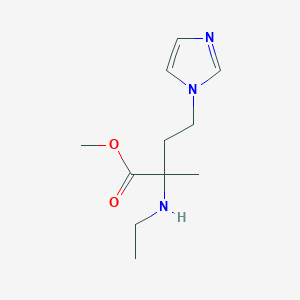
![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)
